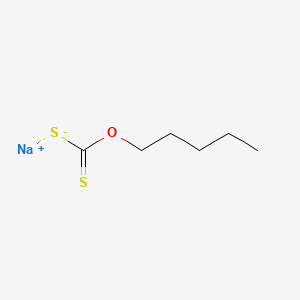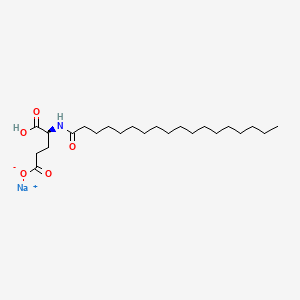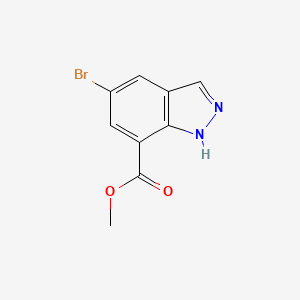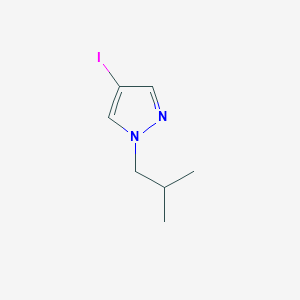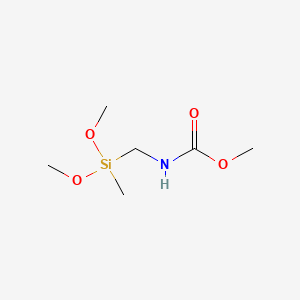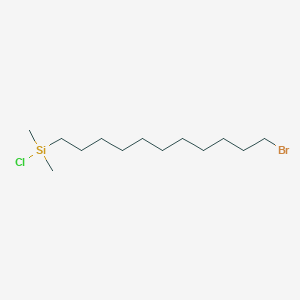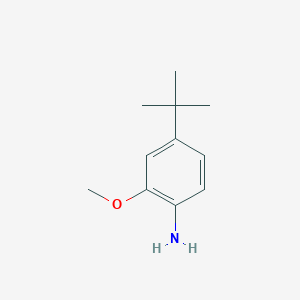
(2-Chloro-4-methoxyphenyl)methanamine
Overview
Description
Molecular Structure Analysis
The molecular formula of “(2-Chloro-4-methoxyphenyl)methanamine” is C8H10ClNO, and its molecular weight is 171.62 g/mol.
Scientific Research Applications
Synthesis and Chemical Analysis
One application involves the synthesis of novel compounds. For example, the reaction of 4-chloro-3-nitrocoumarin and (4-methoxyphenyl)methanamine led to the creation of a new coumarin derivative, which was analyzed using spectral techniques. This process highlights the role of (2-Chloro-4-methoxyphenyl)methanamine in synthesizing new chemical entities with potential applications in various fields, including medicinal chemistry and materials science (Dekić et al., 2020).
Environmental and Toxicological Studies
In environmental studies, compounds related to this compound, such as methoxychlor (an organochlorine insecticide), have been examined for their degradation pathways and toxicological effects. Studies have found that methoxychlor undergoes dechlorination in natural environments, suggesting bacterial species play a crucial role in this process. This research is critical for understanding the environmental fate and potential ecological impacts of similar compounds (Satsuma & Masuda, 2012).
Pharmacological Research
This compound and its derivatives have been explored for their pharmacological potential. For instance, studies on serotonin and noradrenaline reuptake inhibition have identified novel series of compounds with significant in vitro metabolic stability, indicating potential applications in treating various psychiatric disorders (Whitlock, Blagg, & Fish, 2008).
Analytical Chemistry Applications
The compound has also been used in analytical chemistry as a chemosensor. For example, a study demonstrated the use of a derivative of this compound for detecting silver ions in solution, showcasing its potential in environmental monitoring and analytical applications (Tharmaraj, Devi, & Pitchumani, 2012).
Material Science
In material science, the photodegradation of related compounds in specific environments has been studied to understand the stability and longevity of materials exposed to UV radiation and other environmental factors. Such studies are crucial for developing more durable materials and understanding the environmental degradation pathways of organochlorine compounds (Tang et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, such as dna or specific enzymes .
Mode of Action
It’s worth noting that similar compounds can react with nucleophiles . For instance, aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Biochemical Pathways
Related compounds have been shown to participate in various reactions, such as free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Similar compounds have been shown to have various effects, such as binding to dna, crosslinking two strands, and preventing cell duplication .
Biochemical Analysis
Biochemical Properties
(2-Chloro-4-methoxyphenyl)methanamine plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between this compound and MAO can lead to the inhibition of the enzyme’s activity, affecting the levels of monoamines in the system . Additionally, this compound may interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and degradation . It can also impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which can have various physiological effects. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects may be observed at high doses, including potential damage to cellular structures and disruption of normal cellular processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall effects of this compound on cellular function and physiological processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and may bind to proteins that facilitate its distribution within the cell . The localization and accumulation of this compound in specific cellular compartments can influence its activity and effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the activity and function of this compound, influencing its interactions with biomolecules and its overall effects on cellular processes.
Properties
IUPAC Name |
(2-chloro-4-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUYGSUUWLLILY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625851 | |
| Record name | 1-(2-Chloro-4-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247569-72-8 | |
| Record name | 1-(2-Chloro-4-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


